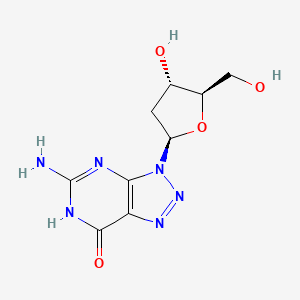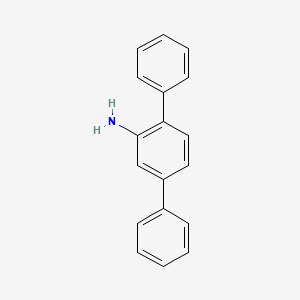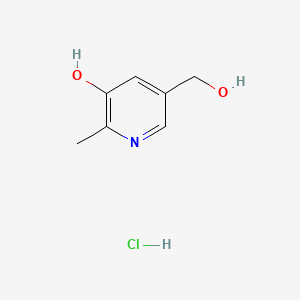
1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a cyclopropyl group, two fluorine atoms, and a quinoline core. This compound is known for its potent antibacterial properties and is used in various medical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 2,4-dichloro-5-fluorobenzoylacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as ester hydrolysis, cyclization, and purification through crystallization or chromatography .
化学反応の分析
Types of Reactions: 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Common in modifying the quinoline core or the cyclopropyl group to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products:
科学的研究の応用
1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is extensively used in scientific research due to its versatile properties:
Chemistry: As a precursor for synthesizing other quinolone derivatives.
Biology: Studied for its antibacterial activity and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy against various bacterial infections.
作用機序
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the quinolone-binding sites on these enzymes, and the pathways involved are critical for bacterial survival .
類似化合物との比較
Moxifloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone with a different stereochemistry but similar mechanism of action.
Uniqueness: 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific cyclopropyl and difluoro substitutions, which enhance its binding affinity to bacterial enzymes and improve its antibacterial efficacy .
特性
分子式 |
C13H9F2NO3 |
|---|---|
分子量 |
265.21 g/mol |
IUPAC名 |
1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO3/c14-6-3-8-11(10(15)4-6)16(7-1-2-7)5-9(12(8)17)13(18)19/h3-5,7H,1-2H2,(H,18,19) |
InChIキー |
JOZPLIXUKKQHEZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-2-Thiabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B8527511.png)





![1-[2-(2-aminoethoxy)ethyl]-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8527538.png)


![rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid](/img/structure/B8527564.png)



